molecular formula C10H12ClNO2 B8804318 N-[4-(2-chloroethoxy)phenyl]acetamide CAS No. 36616-28-1

N-[4-(2-chloroethoxy)phenyl]acetamide

Cat. No.: B8804318
CAS No.: 36616-28-1
M. Wt: 213.66 g/mol
InChI Key: HLLURZQGVBWFRD-UHFFFAOYSA-N
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Description

N-[4-(2-chloroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12ClNO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.

    Reduction Reactions: The acetamide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.

Scientific Research Applications

N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chloroethoxy)phenyl]acetamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

36616-28-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[4-(2-chloroethoxy)phenyl]acetamide

InChI

InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

HLLURZQGVBWFRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCl

Origin of Product

United States

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